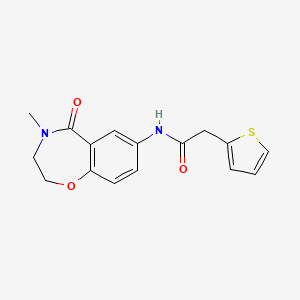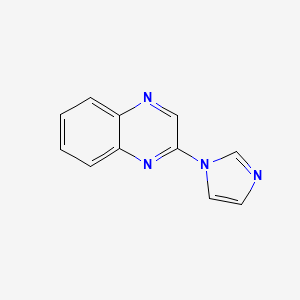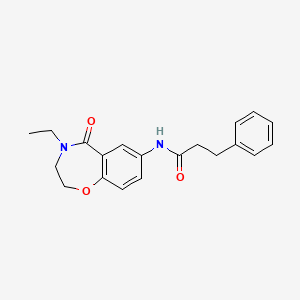![molecular formula C23H30N2O5S B6493728 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide CAS No. 922015-03-0](/img/structure/B6493728.png)
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide” is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the reaction of an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide (also known as F2282-0428 or SR-01000911751-1 or SR-01000911751), focusing on six unique applications:
Antiviral Agents
Research has shown that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant antiviral properties. These compounds have been studied for their ability to inhibit the replication of various viruses, including HIV. The specific structure of F2282-0428 suggests potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which could be effective against drug-resistant strains of HIV .
Neuroprotective Agents
The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Compounds like F2282-0428 could be explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The neuroprotective effects are often attributed to the ability of these compounds to inhibit oxidative stress and apoptosis in neuronal cells .
Anti-inflammatory Agents
F2282-0428 and similar compounds have shown promise as anti-inflammatory agents. The sulfonyl group in the structure is known to enhance anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Agents
The unique structure of F2282-0428, particularly the tetrahydroisoquinoline core, has been investigated for its anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Research has focused on their potential to target specific cancer cell lines, making them promising candidates for chemotherapy .
Antimicrobial Agents
Compounds containing the tetrahydroisoquinoline moiety have been studied for their antimicrobial properties. F2282-0428 could be effective against a range of bacterial and fungal pathogens. The mechanism often involves disrupting the cell membrane or inhibiting essential enzymes in the pathogens .
Cardioprotective Agents
Research has indicated that tetrahydroisoquinoline derivatives can have cardioprotective effects. These compounds may help in reducing myocardial infarction size and improving cardiac function post-infarction. The cardioprotective effects are attributed to their antioxidant properties and ability to modulate signaling pathways involved in cardiac stress responses .
Enzyme Inhibitors
F2282-0428 can be explored as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The sulfonyl and phenylbutanamide groups in the structure are known to enhance binding affinity to specific enzymes, making these compounds useful in studying enzyme functions and developing enzyme-targeted therapies .
Drug Delivery Systems
The unique chemical structure of F2282-0428 makes it a potential candidate for use in drug delivery systems. Its ability to cross biological membranes and its stability in various physiological conditions can be leveraged to deliver therapeutic agents more effectively to target sites within the body .
Orientations Futures
The future directions for “N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide” could involve the development of novel THIQ analogs with potent biological activity . The overall structure–activity relationship (SAR) studies can help in identification of further lead as well as in designing of newer potential inhibitor of HIV-1 RT .
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-29-21-15-19-11-13-25(17-20(19)16-22(21)30-2)31(27,28)14-12-24-23(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLSZNLQBAELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6493647.png)





![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6493685.png)
![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6493698.png)
![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)
![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)
![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6493718.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)